

The Chemical Architecture of Nopaline: A Technical Overview

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Compound of Interest

Compound Name: Nopaline

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Nopaline is a naturally occurring opine, a class of unusual amino acid derivatives found in plant crown gall tumors. These tumors are induced by the soil bacterium *Agrobacterium tumefaciens*. **Nopaline**'s unique structure and biosynthesis have made it a subject of significant interest in plant pathology, genetics, and biotechnology. This guide provides a detailed examination of its chemical structure, properties, and the biochemical pathways associated with its synthesis and degradation.

Core Chemical Structure and Properties

Nopaline is chemically classified as an amino acid opine.^{[1][2]} Its structure arises from the reductive condensation of two common metabolites: the amino acid L-arginine and the alpha-keto acid 2-oxopentanedioic acid (more commonly known as α -ketoglutarate).^{[1][2]} This condensation forms a secondary amine linkage.

The International Union of Pure and Applied Chemistry (IUPAC) name for **nopaline** is (2R)-2-[[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid].^[3] The stereochemistry of **nopaline** is derived from its precursors: the arginine moiety retains its L-configuration ((S)-enantiomer), while the glutamic acid backbone adopts a D-configuration ((R)-enantiomer).

Nopaline is a dicarboxylic acid, featuring carboxyl groups from both the arginine and glutamic acid-derived portions of the molecule. It also possesses a highly basic guanidinium group from

the arginine side chain. This combination of acidic and basic functional groups means that **nopaline** exists as a zwitterion over a wide pH range.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for **nopaline**, providing a convenient reference for experimental design and analysis.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₀ N ₄ O ₆	
Molecular Weight	304.30 g/mol	
IUPAC Name	(2R)-2-[[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid	
CAS Number	22350-70-5	
Physical Form	White solid	
Melting Point	>174°C (decomposes)	
Solubility	Slightly soluble in water (solubility can be increased by heating and sonication)	
Predicted pKa Values	pKa ₁ : 2.01 ± 0.10 (carboxyl), pKa ₂ : (not specified), pKa ₃ : (not specified)	

Experimental Protocols

Enzymatic Synthesis of Nopaline from Plant Tissue Extracts

This protocol is based on the method for synthesizing **nopaline** using extracts from crown gall tissues, which contain the enzyme **nopaline** synthase.

Materials:

- Sunflower crown gall tissue induced by a **nopaline**-type *Agrobacterium tumefaciens* strain (e.g., C58 or T37).
- Extraction Buffer (composition not specified in the source, but a standard plant protein extraction buffer would be appropriate, e.g., Tris-HCl with protease inhibitors).
- NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).
- α -ketoglutarate.
- L-arginine.
- Reaction buffer (e.g., phosphate or Tris buffer at a suitable pH for the enzyme, likely slightly acidic to neutral).
- Microcentrifuge tubes.
- Pestle for grinding.
- Centrifuge.

Methodology:

- Tissue Homogenization: Grind fresh or frozen sunflower crown gall tissue in a microcentrifuge tube with a small pestle in the presence of extraction buffer.
- Clarification of Extract: Centrifuge the homogenate to pellet cell debris. The supernatant contains the crude enzyme extract, including **nopaline** synthase.
- Reaction Mixture Assembly: In a clean microcentrifuge tube, prepare the reaction mixture containing:
 - Crude enzyme extract.
 - NADPH.
 - α -ketoglutarate.

- L-arginine.
- Incubation: Incubate the reaction mixture at a temperature suitable for the enzyme's activity.
- Reaction Termination and Analysis: The reaction can be stopped by heat or the addition of acid. The product, **nopaline**, can then be detected and quantified using methods such as paper electrophoresis or chromatography.

Detection of Nopaline in Plant Tissues

This protocol describes a method for the detection of **nopaline** in plant extracts, often used to confirm the transformation of plant tissue by *Agrobacterium*.

Materials:

- Plant tissue to be analyzed.
- Extraction buffer.
- [^{14}C]arginine (radiolabeled).
- Whatman 3MM paper for electrophoresis.
- Electrophoresis apparatus.
- Autoradiography film or a phosphorimager.

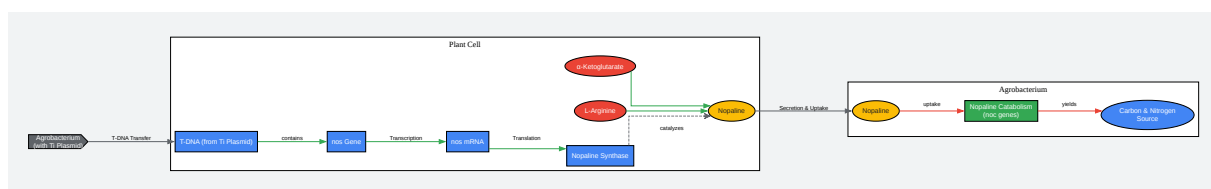
Methodology:

- Extraction: Prepare a crude plant extract from the tissue of interest by grinding it in an appropriate extraction buffer.
- Labeling (Optional, for high sensitivity): If **nopaline** synthase is active in the extract, it can be incubated with [^{14}C]arginine, α -ketoglutarate, and NADPH to produce radiolabeled **nopaline**.
- Sample Application: Spot the plant extract (or the reaction mixture from the labeling step) onto Whatman 3MM paper.

- Electrophoresis: Perform high-voltage paper electrophoresis for a sufficient time to separate **nopaline** from other charged molecules in the extract (e.g., 2 hours at 1500 V).
- Detection:
 - If non-radiolabeled **nopaline** is being detected, the paper can be stained with a reagent that reacts with guanidinium compounds (e.g., phenanthrenequinone).
 - If radiolabeled **nopaline** was produced, the dried paper is exposed to autoradiography film or a phosphorimager to visualize the radioactive **nopaline** spot.

Nopaline Synthesis and Catabolism Pathway

The synthesis of **nopaline** is a key aspect of the parasitic relationship between *Agrobacterium tumefaciens* and its host plant. The bacterium genetically engineers the plant to produce this unique compound, which the bacterium can then use as a specific source of carbon and nitrogen.



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Caption: **Nopaline** biosynthesis in the plant cell and catabolism by Agrobacterium.

This guide provides a foundational understanding of the chemical structure of **nopaline** for researchers and professionals. The unique nature of its biosynthesis and its role in the Agrobacterium-plant interaction continue to make it a valuable subject of study.

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- To cite this document: BenchChem. [The Chemical Architecture of Nopaline: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031955#what-is-the-chemical-structure-of-nopaline]

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